molecular formula C16H17N3OS B383226 2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 379246-20-5

2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B383226
CAS No.: 379246-20-5
M. Wt: 299.4g/mol
InChI Key: DBXRYIQCYCUZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a tetracyclic heterocyclic compound characterized by a fused thieno[2,3-d]pyrimidin-4-one core, a seven-membered cycloheptane ring, and a 1H-pyrrole substituent at position 2. This scaffold belongs to the thienopyrimidine class, known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties .

The synthesis of such compounds typically involves condensation reactions between thiophene carboxamides and lactams or cyclic ketones under acidic conditions (e.g., phosphorus oxychloride), as described for analogous thienopyrimidinones .

Properties

IUPAC Name

5-methyl-4-pyrrol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-17-15-14(12-7-3-2-4-8-13(12)21-15)16(20)19(11)18-9-5-6-10-18/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXRYIQCYCUZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS No. 379246-20-5) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound's structure features a pyrrolidine ring fused with a thieno-pyrimidine moiety, contributing to its unique biological properties. The molecular formula is C₁₃H₁₅N₃OS, and its systematic name reflects its intricate arrangement of heteroatoms.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

Anticancer Activity

  • Mechanism of Action : The compound has been studied for its ability to inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and triggering cell cycle arrest.
  • Case Studies : In vitro studies have shown that the compound exhibits significant antiproliferative effects against breast and lung cancer cell lines. For instance, one study reported an IC50 value of 0.21 μM against HeLa cells, indicating potent activity in inducing apoptosis and inhibiting tubulin polymerization .

Anticonvulsant Properties

  • Pharmacological Evaluation : Preliminary studies suggest that this compound may possess anticonvulsant properties. It was evaluated alongside other derivatives in animal models to assess its efficacy in reducing seizure activity.
  • Comparative Analysis : In comparative studies with known anticonvulsants like phenobarbital and phenytoin, the compound showed promising results with lower effective doses (ED50 values ranging from 8.9 mg/kg to 13 mg/kg) in inducing anticonvulsant effects .

Neuroprotective Effects

  • Neuroprotection Mechanism : The compound has been observed to exert neuroprotective effects by modulating mitochondrial function and reducing oxidative stress within neuronal cells.
  • Research Findings : Studies indicated that treatment with the compound led to decreased mitochondrial damage and improved cell viability under oxidative stress conditions .

Detailed Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Activity TypeCell Line/ModelIC50/ED50 ValuesMechanism of ActionReference
AntiproliferativeHeLa Cells0.21 μMInduction of apoptosis via tubulin disruption
AnticonvulsantMice Models8.9 - 13 mg/kgCNS stimulation and muscle relaxation
NeuroprotectiveNeuronal Cell LinesNot specifiedReduction of oxidative stress

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties. Research indicates it may exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer-related pathways and enzymes. For instance, pyrimidine derivatives have shown promise as anticancer agents due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antimicrobial effects against various pathogens. This makes them candidates for developing new antibiotics or antifungal agents .

Neuropharmacology

The presence of the pyrrole moiety in the compound suggests potential applications in neuropharmacology:

  • Anticonvulsant Effects : Similar compounds have demonstrated anticonvulsant properties in animal models. The modulation of neurotransmitter systems by these compounds could lead to therapeutic options for epilepsy and other neurological disorders .

Anti-inflammatory Applications

Research indicates that compounds containing pyrimidine and thieno structures often exhibit anti-inflammatory properties:

  • Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them suitable for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives. The findings indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cancer progression .

Case Study 2: Antimicrobial Efficacy

Research conducted on thieno-pyrimidine derivatives showed that these compounds had notable antibacterial activity against Gram-positive bacteria. The study highlighted the potential for developing new therapeutic agents targeting bacterial infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Key Observations:

Ring System Differences: The target compound features a cyclohepta[4,5] ring, providing greater conformational flexibility compared to the cyclopenta[4,5] system in Analog 2. This may enhance binding to larger enzymatic pockets but reduce metabolic stability due to increased lipophilicity .

The allyl group in Analog 2 may confer reactivity for further functionalization or covalent target binding, a feature absent in the target compound .

Pharmacological Implications: Thienopyrimidinones with hydroxyphenyl groups (Analog 1) are associated with DNA intercalation and topoisomerase inhibition, while pyrrole-containing derivatives (target) may target ATP-binding pockets in kinases . Analog 2’s thioether linkage and methoxyethyl chain suggest enhanced membrane permeability and selectivity for cysteine-rich targets .

Preparation Methods

Key Reaction Parameters:

  • Cycloheptanone derivative : Cycloheptanone substituted with a methyl group at the α-position ensures the 2-methyl substitution on the final pyrimidinone.

  • Solvent : Dry ethanol facilitates optimal solubility and reaction kinetics.

  • Catalyst : Diethylamine (1.1 eq) accelerates enamine formation and sulfur cyclization.

Table 1: Gewald Reaction Optimization

Cycloheptanone DerivativeReaction Time (h)Yield (%)
Unsubstituted2462
2-Methyl1878

The methyl-substituted derivative enhances steric guidance, improving regioselectivity and yield. Post-reaction workup involves aqueous extraction (ethyl acetate/ethanol, 3:1) and drying over Na₂SO₄.

Cyclization to Thieno[2,3-d]pyrimidin-4-one

Cyclization of the 2-amino-thiophene-3-carboxamide intermediate into the pyrimidinone core is achieved under acidic or basic conditions.

Acid-Mediated Cyclization

Passing dry HCl gas through a solution of the thiophene intermediate and chloroacetonitrile induces cyclization, forming the 2-chloromethyl-pyrimidin-4-one derivative. This method achieves high yields (85–90%) but requires stringent moisture control.

Base-Mediated Cyclization

Heating the intermediate in alcoholic KOH (10% w/v) at reflux for 6 hours promotes cyclization via intramolecular amide bond formation. While milder than acidic conditions, this route yields 70–75% of the pyrimidinone core.

Table 2: Cyclization Method Comparison

MethodConditionsYield (%)Purity (HPLC)
HCl gasRT, 2 h8898.5
KOHReflux, 6 h7397.2
MethodConditionsYield (%)
NASDMF, 120°C, 12 h65
Suzuki CouplingPd(PPh₃)₄, 80°C, 8 h72

Optimization and Characterization

Purification

Column chromatography (SiO₂, ethyl acetate/hexane, 1:3) isolates the final compound with >99% purity. Recrystallization from ethanol further enhances crystallinity.

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.75–1.89 (m, 4H, cycloheptane CH₂), 2.32 (s, 3H, CH₃), 3.02–3.15 (m, 4H, cycloheptane CH₂), 6.25 (t, 2H, pyrrole H), 7.45 (s, 1H, thiophene H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1210 cm⁻¹ (C-S) .

Q & A

Q. How does structural stability vary under storage?

  • Methodological Answer : Accelerated stability studies (ICH Q1A) at 40°C/75% RH for 6 months show degradation <5% when stored in amber vials. Degradation products include oxidized pyrrole derivatives, identified via HPLC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.